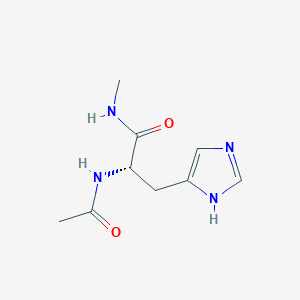

2-Bromo-1-phenylbutan-1-one

概要

説明

Synthesis Analysis

The synthesis of related brominated compounds involves various methods. For instance, 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized through the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . Another synthesis method for 1-bromobutane derivatives involves the reaction of n-butyl alcohol with phosphorus and liquid bromine, using sulfuric acid as a catalyst . These methods suggest that the synthesis of 2-Bromo-1-phenylbutan-1-one could potentially be achieved through similar bromination reactions involving appropriate phenyl and butanone precursors.

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex. For example, the crystal structure of 1-bromo-2,4-epidithio-1-nitro-4-phenylbutadiene was determined using X-ray diffraction, revealing a nearly planar configuration of the central eight atoms of the molecule . Similarly, the structure of (E)-1-(2-(4-Bromobutoxy)-6-hydroxy-4-methoxyphenyl-3-phenylprop-2-en-1-one was established through X-ray diffraction analysis, showing a transconformation of the hydrogen atoms in the C8=C9 bond . These findings indicate that the molecular structure of 2-Bromo-1-phenylbutan-1-one could also be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The reactivity of brominated compounds can be studied through various chemical reactions. For instance, 1-bromo-3-buten-2-one was investigated as a building block in organic synthesis, showing that it can undergo reduction to the corresponding alcohol and react with primary amines to form heterocycles . Additionally, 1-bromo-4-acyloxybutanes were used in an intramolecular darzens reaction to prepare 2,7-dioxabicyclo[4.1.0] heptanes . These studies suggest that 2-Bromo-1-phenylbutan-1-one may also participate in similar reactions, potentially serving as a building block in organic synthesis.

Physical and Chemical Properties Analysis

The physical properties of brominated compounds can vary. For example, 2-Bromo-2, 3, 3-trimethylbutane forms a plastic crystal with a density of 1.31 g/cc at 13°C and undergoes a phase transition at about -114°C . The surface behavior of 1-bromobutane with isomeric butanol mixtures was studied, revealing information about surface tensions and thermodynamic properties . These findings provide a basis for inferring the physical and chemical properties of 2-Bromo-1-phenylbutan-1-one, which may exhibit similar characteristics such as phase behavior and surface activity.

科学的研究の応用

-

Synthesis of α-Azido Ketones

- Field : Organic Chemistry

- Application : 2-Bromo-1-phenylbutan-1-one is used as an intermediate in the synthesis of α-azido ketones . These α-azido ketones are very versatile and valuable synthetic intermediates, known for their wide variety of applications, such as in amine, imine, oxazole, pyrazole, triazole, pyrimidine, pyrazine, and amide alkaloid formation .

- Method : The synthesis involves the reaction of 2-bromo-1-(2-nitrophenyl)ethanone with other reagents to produce the α-azido ketone .

- Results : The α-azido ketones produced have been employed for the synthesis of a number of biologically important heterocyclic compounds .

-

Forensic Research

- Field : Forensic Science

- Application : 2-Bromo-1-phenylbutan-1-one is used in forensic research, particularly in the study of synthetic cathinones . These are increasingly common among objects of forensic examination and have become widely distributed at the market for illegal sale of drugs .

- Method : Identification of α-bromovalerophenone by methods of qualitative color reactions, thin-layer chromatography (TLC), gas chromatography with mass-selective detection (GC-MS), molecular spectroscopy in the ultraviolet region of the spectrum, and also by X-ray fluorescence spectral analysis (XRF) is outlined .

- Results : The research paper discusses methods of expert research on objects containing α-bromovalerophenone .

-

Synthesis of Pharmaceuticals

- Field : Pharmaceutical Chemistry

- Application : 2-Bromo-1-phenylbutan-1-one is used as a starting material in the synthesis of pharmaceuticals .

- Method : The specific methods of application or experimental procedures would depend on the specific pharmaceutical being synthesized .

- Results : The results or outcomes obtained would also depend on the specific pharmaceutical being synthesized .

-

Antimicrobial Activity

- Field : Microbiology

- Application : 2-Bromo-1-phenylbutan-1-one exhibits notable antimicrobial activity against a wide range of bacteria and fungi .

- Method : The specific methods of application or experimental procedures would depend on the specific microbial species being targeted .

- Results : The results or outcomes obtained would also depend on the specific microbial species being targeted .

-

E2 Reaction

- Field : Organic Chemistry

- Application : 2-Bromo-1-phenylbutan-1-one can be used in E2 reactions, a type of elimination reaction . This reaction is particularly useful in the synthesis of alkenes .

- Method : The E2 reaction involves the use of a base to deprotonate a β-hydrogen on the substrate, leading to the formation of a double bond and the elimination of the halide .

- Results : The E2 reaction can lead to the formation of various alkenes, depending on the structure of the substrate .

-

Building Block for Various Compounds

- Field : Organic Synthesis

- Application : 2-Bromo-1-phenylbutan-1-one is used as a building block for the production of various compounds .

- Method : The specific methods of application or experimental procedures would depend on the specific compound being synthesized .

- Results : The results or outcomes obtained would also depend on the specific compound being synthesized .

-

Regioselectivity of E2 Reaction

- Field : Organic Chemistry

- Application : 2-Bromo-1-phenylbutan-1-one can be used in E2 reactions, a type of elimination reaction . This reaction is particularly useful in the synthesis of alkenes .

- Method : The E2 reaction involves the use of a base to deprotonate a β-hydrogen on the substrate, leading to the formation of a double bond and the elimination of the halide .

- Results : The E2 reaction can lead to the formation of various alkenes, depending on the structure of the substrate .

-

Reagent in Organic Synthesis

- Field : Organic Synthesis

- Application : 2-Bromo-1-phenylbutan-1-one is used as a reagent in organic synthesis . It is a starting material in the synthesis of pharmaceuticals, and as a building block for the production of various compounds .

- Method : The specific methods of application or experimental procedures would depend on the specific compound being synthesized .

- Results : The results or outcomes obtained would also depend on the specific compound being synthesized .

Safety And Hazards

“2-Bromo-1-phenylbutan-1-one” is a highly flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and the substance should be stored in a well-ventilated place . In case of contact with skin or eyes, the affected area should be rinsed with water .

特性

IUPAC Name |

2-bromo-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHOJNYNXYLUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

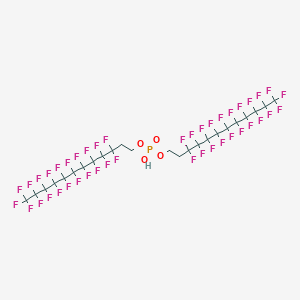

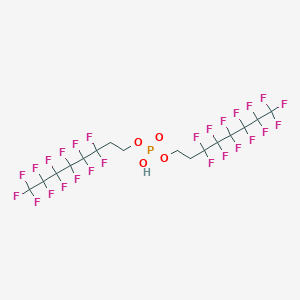

CCC(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995045 | |

| Record name | 2-Bromo-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-phenylbutan-1-one | |

CAS RN |

73908-28-8, 877-35-0 | |

| Record name | alpha-Bromobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 877-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Z)-3-[(4-phenylphenyl)methylidene]thiochromen-4-one](/img/structure/B142133.png)

![10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-carbonitrile](/img/structure/B142145.png)